2-Bromo-5-(difluoromethyl)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(difluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and difluoromethyl groups
Preparation Methods
The synthesis of 2-Bromo-5-(difluoromethyl)benzyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 2-(bromomethyl)-4-(difluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-(difluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Reduction Reactions: The compound can be reduced to form 2-(bromomethyl)-4-(difluoromethyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)benzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Bromo-5-(difluoromethyl)benzyl bromide exerts its effects involves the formation of covalent bonds with target molecules. The bromine atoms act as electrophilic centers, allowing the compound to react with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or the modification of protein structures, affecting various molecular pathways.
Comparison with Similar Compounds
2-Bromo-5-(difluoromethyl)benzyl bromide can be compared with other similar compounds, such as:
1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
1-Bromo-2-(chloromethyl)-4-(difluoromethyl)benzene: The presence of a chloromethyl group instead of a bromomethyl group can lead to different chemical properties and reactivity.
1-Bromo-2-(bromomethyl)-4-(methyl)benzene:
The uniqueness of this compound lies in its specific combination of substituents, which provides a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMZXAZFPJSYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.